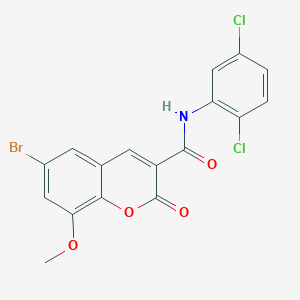
N-(4-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide
説明
N-(4-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide is a compound that may be involved in various chemical reactions and has properties that make it of interest in scientific research. Although specific studies on this compound are not directly found, related research on similar acetamide derivatives provides insights into possible synthesis methods, molecular structures, and chemical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions starting from primary compounds, such as 3-fluoro-4-cyanophenol, to create novel acetamide derivatives through processes involving elemental analysis, IR, and NMR spectroscopy (Yang Man-li, 2008). Another example includes the synthesis of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide, highlighting the role of deuterium substitution in reducing metabolic rates in vivo (Ming-Rong Zhang et al., 2005).
Molecular Structure Analysis
The structure of related compounds can be determined through various spectroscopic methods. For example, the molecular structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide was elucidated using X-ray diffraction analysis, revealing hydrogen bonding patterns and chain formations (Xiangjun Qian et al., 2012).
Chemical Reactions and Properties
Acetamide derivatives can undergo a variety of chemical reactions, influenced by their structural components. For instance, the introduction of silylated derivatives of N-(2-hydroxyphenyl)acetamide led to the formation of benzoxazasiloles, showcasing the compound's reactivity towards organosilanes and the potential for forming heterocyclic structures (A. Nikonov et al., 2016).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline forms, are crucial for their application in various fields. For example, different crystalline forms of a glucocorticoid receptor agonist showed variations in absorption rates, which could be analogous to potential physical property variations in N-(4-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide (Peter Norman, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming new bonds, are essential for understanding the applications and behavior of acetamide derivatives. Studies like the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide in one pot highlight the innovative approaches to synthesizing and understanding the chemical properties of these compounds (A. Vavasori et al., 2023).
科学的研究の応用
Comparative Metabolism and Herbicide Activity
Herbicide Metabolism : Research on chloroacetamide herbicides, which share structural similarities with N-(4-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide, indicates their extensive use in agriculture and their metabolic pathways in human and rat liver microsomes. These studies highlight the importance of understanding the environmental and health impacts of such compounds (Coleman et al., 2000).
Herbicidal Synthesis and Activity : Novel N-substituted acetamides have been explored for their herbicidal activities, suggesting that compounds like N-(4-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide could be investigated for potential agrochemical applications. The design and synthesis of these compounds target specific weed species, demonstrating the versatility and targeted nature of modern herbicides (Wu et al., 2011).
Pharmacological and Biochemical Applications
Radioligand Development for Imaging : Studies on compounds labeled with positron emitters for peripheral benzodiazepine receptors (PBR) show the utility of specific acetamides in developing diagnostic tools for neurodegenerative diseases. Such research underscores the potential for N-(4-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide in contributing to the development of novel imaging agents (Zhang et al., 2003).
Green Synthesis of Intermediates : The green synthesis of acetamide derivatives highlights the broader move towards environmentally friendly chemical synthesis methods. Research into efficient catalysts and solvent systems for the synthesis of acetamide intermediates can lead to more sustainable production processes for compounds including N-(4-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide (Zhang Qun-feng, 2008).
Chemical Structure and Interaction Studies
Molecular Docking and Enzyme Inhibition : The synthesis and evaluation of acetamide derivatives for their enzyme inhibitory activities, supported by molecular docking studies, offer insights into the interaction of such compounds with biological targets. This area of research can provide a foundation for the development of new therapeutic agents based on the structure of N-(4-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide (Virk et al., 2018).
Anion Coordination and Crystal Engineering : The study of amide derivatives and their coordination to anions in crystal structures reveals the significance of molecular orientation and intermolecular interactions. These insights can guide the design of new materials and molecular assemblies with specific properties, potentially including those related to N-(4-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide (Kalita & Baruah, 2010).
特性
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-9-12(3-8-15(11)20-2)10-16(19)18-14-6-4-13(17)5-7-14/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGACGGOWSBBLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4625750.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4625755.png)
![N-(2-methyl-4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-furamide](/img/structure/B4625763.png)

![3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B4625773.png)
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4625776.png)

![N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4625784.png)
![2-methyl-4-(1-pyrrolidinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4625789.png)
![5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4625798.png)
![N-(2,5-dioxo-1-pyrrolidinyl)-4-nitro-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4625801.png)
![1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4625817.png)
![2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4625838.png)
![N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B4625841.png)